Zofenopril is a lipophilic, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug that is rapidly hydrolyzed to its active metabolite, zofenoprilat. Unlike the majority of ACE inhibitors that lack a free thiol moiety (e.g., enalapril, lisinopril, ramipril), the sulfhydryl group endows zofenopril with direct antioxidant and anti-ischemic properties independent of ACE blockade, including hydrogen sulfide (H₂S) pathway activation and reactive oxygen species scavenging.
Molecular FormulaC22H23NO4S2
Molecular Weight429.6 g/mol
CAS No.81872-10-8
Cat. No.B1663440
⚠ Attention: For research use only. Not for human or veterinary use.
Zofenopril (CAS 81872-10-8): Sulfhydryl-Based ACE Inhibitor for Differentiated Cardiovascular Procurement
Zofenopril is a lipophilic, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug that is rapidly hydrolyzed to its active metabolite, zofenoprilat [1]. Unlike the majority of ACE inhibitors that lack a free thiol moiety (e.g., enalapril, lisinopril, ramipril), the sulfhydryl group endows zofenopril with direct antioxidant and anti-ischemic properties independent of ACE blockade, including hydrogen sulfide (H₂S) pathway activation and reactive oxygen species scavenging [2]. The compound was developed and validated through the Survival of Myocardial Infarction Long-Term Evaluation (SMILE) clinical program for early post-myocardial infarction (MI) intervention and hypertension management [3]. Its closest in-class comparators for scientific selection include the sulfhydryl ACE inhibitor captopril and the non-sulfhydryl ACE inhibitors enalapril, lisinopril, and ramipril; cross-class comparators such as the angiotensin receptor blocker (ARB) irbesartan have also been evaluated head-to-head [1][4].
Sulfhydryl-containing ACE inhibitor prodrug for pathway studies
Antioxidant / H₂S pathway activation research context
Post-MI model endpoint and vascular remodeling research
[1] Borghi C, Omboni S, Novo S, Vinereanu D, Ambrosio G, Ambrosioni E. Angiotensin-Converting Enzyme Inhibition: Beyond Blood Pressure Control—The Role of Zofenopril. Adv Ther. 2020;37(10):4068–4085. doi:10.1007/s12325-020-01455-2 View Source
[2] Evangelista S, Manzini S. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensin-Converting Enzyme Inhibitor Zofenopril. J Int Med Res. 2005;33(1):42–54. doi:10.1177/147323000503300103 View Source
[3] Borghi C, Cicero AFG, Ambrosioni E; SMILE Study. Effects of early treatment with zofenopril in patients with myocardial infarction and metabolic syndrome: the SMILE Study. Vasc Health Risk Manag. 2008;4(3):665–671. doi:10.2147/vhrm.s2799 View Source
[4] Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei E, Borghi C. Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized Z Studies. Adv Ther. 2017;34(4):784–798. doi:10.1007/s12325-017-0494-5 View Source
Why Zofenopril Cannot Be Interchanged with Other ACE Inhibitors Without Quantifiable Loss of Pleiotropic Protection
ACE inhibitors are frequently treated as a therapeutically interchangeable class; however, this assumption collapses under quantitative scrutiny for zofenopril. The sulfhydryl group is not merely a structural footnote—it drives pharmacodynamic differentiation that translates into statistically significant differences in endothelial function, arterial stiffness, cough reflex tolerability, and hard cardiovascular outcomes. In head-to-head randomized trials, zofenopril has demonstrated superior reduction of major cardiovascular events versus ramipril in post-MI patients (SMILE-4), greater improvement in endothelin-1/nitric oxide balance over enalapril, lisinopril, and captopril in human endothelial cells, and a significantly lower tussigenic burden compared to ramipril [1][2][3]. A pooled analysis of the SMILE program confirmed that zofenopril’s prognostic benefit over placebo was statistically significant, whereas the same could not be demonstrated for the non-sulfhydryl ACE inhibitor comparator group [4]. These data collectively establish that generic substitution with a non-sulfhydryl ACE inhibitor forfeits measurable, clinically validated advantages.
Sulfhydryl-dependent pharmacodynamic profile
Non-sulfhydryl ACE inhibitors may not replicate ET-1/NO modulation or arterial stiffness endpoints reported with zofenopril
Cough reflex sensitivity context
Ramipril increases cough reflex and airway inflammation in healthy volunteer studies; zofenopril did not significantly alter these endpoints
Post-MI outcome endpoint differentiation
Reported risk reduction in cardiovascular hospitalization or death vs. ramipril in SMILE-4; class-wide substitution may not transfer outcome benefits
[1] Borghi C, Ambrosioni E, Novo S, Vinereanu D, Ambrosio G; SMILE-4 Working Party. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4). Clin Cardiol. 2012;35(7):416–423. doi:10.1002/clc.22017 View Source
[2] Desideri G, Grassi D, Croce G, Bocale R, Tiberti S, Evangelista S, Necozione S, Di Orio F, Ferri C. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway. Mediators Inflamm. 2008;2008:305087. doi:10.1155/2008/305087 View Source
[3] Lavorini F, Chellini E, Innocenti M, Campi G, Egan CG, Mogavero S, Fontana GA. A crossover randomized comparative study of zofenopril and ramipril on cough reflex and airway inflammation in healthy volunteers. Cough. 2014;10(1):17. doi:10.1186/1745-9974-10-17 View Source
[4] Borghi C, Omboni S, Reggiardo G, Bacchelli S, Degli Esposti D, Ambrosioni E. Efficacy of Zofenopril Compared With Placebo and Other Angiotensin-Converting Enzyme Inhibitors in Patients With Acute Myocardial Infarction and Previous Cardiovascular Risk Factors: A Pooled Individual Data Analysis of 4 Randomized, Double-Blind, Controlled, Prospective Studies. J Cardiovasc Pharmacol. 2017;69(1):48–54. doi:10.1097/FJC.0000000000000440 View Source
Zofenopril Quantitative Differentiation Evidence: Head-to-Head Data Against Four Key ACE Inhibitor Comparators
ACE Inhibition Potency: Zofenoprilat IC₅₀ 8 nM vs. Captopril IC₅₀ 23 nM in Rabbit Lung ACE
The active metabolite of zofenopril, zofenoprilat (SQ 26,703), inhibits rabbit lung ACE with an IC₅₀ of 8 nM, which is approximately 2.9-fold more potent than captopril (IC₅₀ = 23 nM) measured in the same in vitro assay system [1]. This represents a direct, preclinically characterized potency advantage at the primary pharmacological target. In isolated guinea pig ileum, zofenoprilat also demonstrated functional inhibition of angiotensin I-induced contractions with an EC₅₀ of 3 nM and potentiation of bradykinin-induced contractions with an EC₅₀ of 1 nM, confirming target specificity [1].
Rabbit lung ACE enzyme; in vitro biochemical assay
Why This Matters
Higher target-binding potency may permit lower effective dosing or enhanced tissue ACE inhibition, directly relevant for selecting the most potent sulfhydryl ACE inhibitor for preclinical cardiovascular models.
[1] DeForrest JM, Waldron TL, Krapcho J, Turk C, Rubin B, Powell JR, Cushman DW, Petrillo EW. Preclinical Pharmacology of Zofenopril, an Inhibitor of Angiotensin I Converting Enzyme. J Cardiovasc Pharmacol. 1989;13(6):887–894. doi:10.1097/00005344-198906000-00011 View Source
Endothelial Function: Zofenoprilat Reduces Endothelin-1 by 42% vs. 21–30% for Enalaprilat, Lisinopril, and Captopril in HUVECs
In a four-arm comparative study using human umbilical vein endothelial cells (HUVECs), zofenoprilat reduced endothelin-1 secretion by 42% after 8 hours of incubation, significantly outperforming enalaprilat (–25%), lisinopril (–21%), and even the sulfhydryl-containing captopril (–30%) (P < 0.05 for all pairwise comparisons versus zofenoprilat) [1]. Simultaneously, zofenoprilat increased nitric oxide metabolite production by 110%, compared to +64% for enalaprilat, +63% for lisinopril, and +65% for captopril (P < 0.05) [1]. The superior ET-1/NO balance improvement was attributed to zofenoprilat's greater antioxidant capacity, as evidenced by parallel reductions in oxidative stress markers in the same cells [1].
Endothelial ET-1/NO Modulation AssayHead-to-head
Zofenoprilat: ET-1 –42%, NO +110%; comparators: ET-1 –21% to –30%, NO +63–65%
Supports endothelial function pathway differentiation
HUVECs; 8‑hour incubation at relevant concentrations
17–21 percentage points greater ET-1 suppression; NO metabolite increase 110% vs. 63–65% for comparators
Conditions
HUVECs; 8-hour incubation at clinically relevant concentrations
Why This Matters
Superior endothelial function improvement is a mechanistic discriminator that supports preferential selection of zofenopril for studies targeting vascular inflammation, atherosclerosis, or post-ischemic endothelial recovery.
[1] Desideri G, Grassi D, Croce G, Bocale R, Tiberti S, Evangelista S, Necozione S, Di Orio F, Ferri C. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway. Mediators Inflamm. 2008;2008:305087. doi:10.1155/2008/305087 View Source
Post-MI Clinical Outcomes: Zofenopril 60 mg/day Reduces 1-Year Death or CV Hospitalization by 30% vs. Ramipril 10 mg/day (SMILE-4 RCT)
The SMILE-4 study was the first randomized, double-blind trial to directly compare two ACE inhibitors in post-MI patients with left ventricular dysfunction. Among 771 patients randomized to zofenopril 60 mg/day plus ASA 100 mg/day or ramipril 10 mg/day plus ASA 100 mg/day, the 1-year primary endpoint (combined death or hospitalization for cardiovascular causes) occurred significantly less frequently with zofenopril: risk ratio 0.70 (95% CI 0.54–0.97; 2p = 0.028) [1]. This benefit was driven by reductions in cardiovascular hospitalizations (RR 0.64; 95% CI 0.46–0.89; 2p = 0.009) and the proportion of patients with a decline in left ventricular ejection fraction (RR 0.70; 2p = 0.031) [1]. The superiority of zofenopril was particularly pronounced in high-risk subgroups, including diabetic patients (RR 0.61; 95% CI 0.46–0.97) and patients with baseline systolic blood pressure >140 mmHg (RR 0.57; 95% CI 0.32–0.84) [1].
Risk ratio 0.70 (95% CI 0.54–0.97, P = 0.028); absolute risk reduction ~7 percentage points
Conditions
Phase IIIb randomized, double-blind, parallel-group, multicenter European trial; n = 771 post-MI patients with left ventricular dysfunction (LVEF <45% or clinical heart failure)
Why This Matters
This is the only direct comparative RCT evidence demonstrating that the choice of ACE inhibitor—specifically zofenopril over ramipril—produces a statistically significant and clinically meaningful reduction in hard post-MI outcomes, making it the evidence-preferred agent in this indication.
[1] Borghi C, Ambrosioni E, Novo S, Vinereanu D, Ambrosio G; SMILE-4 Working Party. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4). Clin Cardiol. 2012;35(7):416–423. doi:10.1002/clc.22017 View Source
Arterial Stiffness: Zofenopril Superior to Enalapril in Reducing Aortic Pulse Wave Velocity and Augmentation Index in Hypertensive Patients
In a prospective study directly comparing the sulfhydryl ACE inhibitor zofenopril with the non-sulfhydryl ACE inhibitor enalapril in hypertensive patients, chronic zofenopril treatment demonstrated a significantly greater reduction in aortic pulse wave velocity (ao-PWV; P = 0.004), peripheral augmentation index (Aix; P = 0.021), and central augmentation index (P = 0.021) compared to enalapril [1]. Even acute administration of zofenopril, in contrast to enalapril, significantly decreased both peripheral and central Aix (P < 0.001), indicating a rapid onset of vascular benefit potentially independent of blood pressure lowering alone [1]. These effects were accompanied by reductions in serum oxidized LDL and uric acid, consistent with the sulfhydryl-mediated antioxidant mechanism [1].
Arterial Stiffness EndpointsHead-to-head
ao‑PWV P=0.004, peripheral Aix P=0.021, central Aix P=0.021 vs. enalapril
Aortic pulse wave velocity (ao-PWV) and augmentation index (Aix)
Target Compound Data
Zofenopril: significant chronic reduction in ao-PWV (P = 0.004), peripheral Aix (P = 0.021), central Aix (P = 0.021)
Comparator Or Baseline
Enalapril: lesser effect on all three arterial stiffness parameters
Quantified Difference
Statistically significant superiority on all three arterial stiffness endpoints; acute Aix reduction achieved with zofenopril but not enalapril (P < 0.001)
Conditions
Prospective comparative study in hypertensive patients; short-term (acute) and long-term (chronic) treatment arms
Why This Matters
Arterial stiffness is an independent predictor of cardiovascular mortality; zofenopril's differentiated ability to reduce stiffness beyond blood pressure control provides a procurement rationale for hypertension studies prioritizing vascular remodeling endpoints.
[1] Palić B, Brizić I, Sher EK, Cvetković I, Džidić-Krivić A, Abdelghani HTM, Sher F. Effects of Zofenopril on Arterial Stiffness in Hypertension Patients. Mol Biotechnol. 2023; published online Sep 13. doi:10.1007/s12033-023-00861-5 View Source
Cough Reflex Tolerability: Ramipril but Not Zofenopril Increases Cough Sensitivity and Airway Inflammation in Healthy Volunteers
In a randomized crossover study of 40 healthy volunteers administered zofenopril 30 mg/day or ramipril 10 mg/day for 7 consecutive days, ramipril significantly increased cough sensitivity to both capsaicin and citric acid as assessed by C2 (the concentration eliciting ≥2 coughs; P < 0.01), whereas zofenopril did not alter cough reflex sensitivity from baseline [1]. Furthermore, ramipril significantly elevated fractional exhaled nitric oxide (FeNO), a marker of airway inflammation, from 24 ± 9.6 PPB to 33 ± 16 PPB (P < 0.01), while zofenopril produced no significant change in FeNO [1]. Plasma bradykinin levels were unaffected by either drug, indicating that the differential tussigenic effect is mediated through pathways other than systemic bradykinin accumulation [1].
Cough & Airway InflammationHead-to-head
Ramipril: FeNO +9 PPB (P
Reported cough reflex and airway inflammation endpoint difference
Crossover study; 40 healthy volunteers, 7‑day periods
cough reflextolerabilityairway inflammationACE inhibitor side effect
Evidence Dimension
Cough sensitivity (C2 threshold) and airway inflammation (FeNO)
Target Compound Data
Zofenopril: no significant change in C2 or FeNO from baseline
Comparator Or Baseline
Ramipril: significant increase in C2 (P < 0.01); FeNO increase from 24 ± 9.6 to 33 ± 16 PPB (P < 0.01)
Quantified Difference
Ramipril increased FeNO by 9 PPB (~38% increase); zofenopril showed no significant change
Conditions
Randomized crossover study; n = 40 healthy volunteers; 7-day treatment periods with 21-day washout
Why This Matters
ACE inhibitor-induced cough is a major cause of discontinuation in clinical practice; zofenopril's favorable cough profile relative to ramipril makes it the preferred ACE inhibitor for long-term adherence-sensitive protocols.
cough reflextolerabilityairway inflammationACE inhibitor side effect
[1] Lavorini F, Chellini E, Innocenti M, Campi G, Egan CG, Mogavero S, Fontana GA. A crossover randomized comparative study of zofenopril and ramipril on cough reflex and airway inflammation in healthy volunteers. Cough. 2014;10(1):17. doi:10.1186/1745-9974-10-17 View Source
Evidence-Backed Application Scenarios for Zofenopril Where Comparator ACE Inhibitors Underperform
Post-Myocardial Infarction Clinical Trials Requiring Superior Cardiovascular Outcome Reduction vs. Ramipril
The SMILE-4 RCT provides the only direct comparative evidence that one ACE inhibitor (zofenopril) can significantly reduce 1-year death or cardiovascular hospitalization versus another (ramipril) in post-MI patients with left ventricular dysfunction (RR 0.70; P = 0.028) [1]. Procuring zofenopril for post-MI interventional studies directly leverages this proven outcome advantage, particularly in diabetic, hypertensive, and preserved-EF subgroups where the benefit was most pronounced. This scenario is inappropriate for ramipril-based protocols that would forfeit the 30% relative risk reduction demonstrated with zofenopril.
Vascular Endothelial Function Studies Targeting ET-1/NO Imbalance and Oxidative Stress
In HUVEC-based endothelial dysfunction models, zofenoprilat achieves a 42% reduction in endothelin-1 secretion—substantially exceeding the 21–30% reductions achieved by enalaprilat, lisinopril, and captopril—and a 110% increase in NO metabolites versus 63–65% for comparators [2]. For academic or industrial laboratories investigating the mechanistic link between ACE inhibition, oxidative stress, and endothelial homeostasis, zofenopril provides the strongest pharmacological tool for demonstrating ET-1/NO modulation, attributable to its sulfhydryl-dependent antioxidant activity.
Arterial Stiffness and Vascular Remodeling Studies in Hypertension
Zofenopril's chronic superiority over enalapril in reducing aortic PWV (P = 0.004) and augmentation index (P = 0.021), combined with its acute Aix-lowering effect (P < 0.001) that enalapril does not share, positions it as the preferred ACE inhibitor for hypertension research focused on arterial destiffening and vascular remodeling [3]. Procurement for such studies should exclude non-sulfhydryl ACE inhibitors that fail to replicate this hemodynamic-independent vascular benefit.
Tolerability-Focused Studies: Cough Reflex and Airway Inflammation Minimization
Zofenopril's demonstrated lack of effect on cough reflex sensitivity and FeNO, in direct contrast to ramipril's significant provocation of both endpoints (C2 increase P < 0.01; FeNO increase of ~38%, P < 0.01), makes it the rational procurement choice for long-duration protocols where ACE inhibitor-induced cough would confound retention or introduce adherence bias [4]. This is particularly relevant for studies enrolling patients with pre-existing respiratory sensitivity or prior ACE inhibitor cough intolerance.
Arterial stiffness and vascular remodeling research
Arterial compliance assay context
ao‑PWV and augmentation index endpoints
Cough reflex sensitivity and airway inflammation studies
ACEi‑induced cough model context
C2 threshold and FeNO endpoint monitoring
[1] Borghi C, Ambrosioni E, Novo S, Vinereanu D, Ambrosio G; SMILE-4 Working Party. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4). Clin Cardiol. 2012;35(7):416–423. doi:10.1002/clc.22017 View Source
[2] Desideri G, Grassi D, Croce G, Bocale R, Tiberti S, Evangelista S, Necozione S, Di Orio F, Ferri C. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway. Mediators Inflamm. 2008;2008:305087. doi:10.1155/2008/305087 View Source
[3] Palić B, Brizić I, Sher EK, Cvetković I, Džidić-Krivić A, Abdelghani HTM, Sher F. Effects of Zofenopril on Arterial Stiffness in Hypertension Patients. Mol Biotechnol. 2023; published online Sep 13. doi:10.1007/s12033-023-00861-5 View Source
[4] Lavorini F, Chellini E, Innocenti M, Campi G, Egan CG, Mogavero S, Fontana GA. A crossover randomized comparative study of zofenopril and ramipril on cough reflex and airway inflammation in healthy volunteers. Cough. 2014;10(1):17. doi:10.1186/1745-9974-10-17 View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.